- Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions, World Intellectual Property Organization, , ,

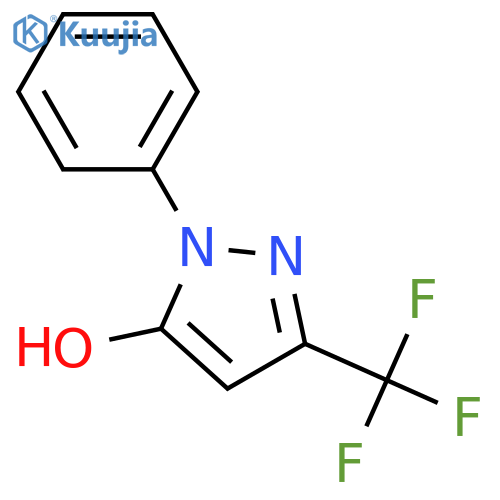

Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)

96145-98-1 structure

Nombre del producto:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Propiedades químicas y físicas

Nombre e identificación

-

- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

- 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole

- 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole

- 2-Phenyl-5-trifluoro

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

- 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol

- 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol

- Maybridge1_004315

- 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-

- HMS553M05

- PSQCMVQGPMFFCX-UHFFFAOYSA-N

- CGMKIOXMUMZDAP-UHFFFAOYSA-N

- HMS1590E01

- STK

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)

- 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol

- Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- SCHEMBL537395

- 96145-98-1

- CS-10775

- SR-01000253389-1

- EN300-229754

- 1-phenyl-3-trifluoromethyl-5-pyrazolone

- MFCD03714773

- 1-phenyl-3-trifluoromethylpyrazol-5-one

- AKOS000310728

- 781-93-1

- SR-01000636391-1

- SCHEMBL486072

- SR-01000253389

- 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one

- 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-

- 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one

- AC-26699

- CS-0040063

- 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

- BBL039000

- STK312844

- NS00016418

- CCG-46714

- DTXSID60358397

-

- MDL: P188887

- Renchi: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H

- Clave inchi: CGMKIOXMUMZDAP-UHFFFAOYSA-N

- Sonrisas: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F

Atributos calculados

- Calidad precisa: 228.05100

- Masa isotópica única: 228.05104734g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 1

- Complejidad: 319

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Superficie del Polo topológico: 32.299

- Xlogp3: 2.4

- Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

- Denso: 1.39

- Punto de ebullición: 318.4°C at 760 mmHg

- Punto de inflamación: 146.4°C

- índice de refracción: 1.543

- PSA: 38.05000

- Logp: 2.59670

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Información de Seguridad

- Instrucciones de peligro: H315-H319-H335

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Datos Aduaneros

- Código HS:2933199090

- Datos Aduaneros:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1211614-25g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |

96145-98-1 | 95% | 25g |

$470 | 2024-07-23 | |

| abcr | AB302131-1 g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |

96145-98-1 | 95% | 1g |

€99.60 | 2022-03-03 | |

| Fluorochem | 025315-1g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |

96145-98-1 | 95% | 1g |

£30.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-250mg |

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |

96145-98-1 | 250mg |

¥76.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-1g |

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |

96145-98-1 | 1g |

¥196.0 | 2021-09-04 | ||

| abcr | AB302131-10 g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |

96145-98-1 | 95% | 10g |

€391.70 | 2022-03-03 | |

| Chemenu | CM101475-10g |

1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |

96145-98-1 | 95%+ | 10g |

$286 | 2024-07-18 | |

| Chemenu | CM101475-10g |

1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |

96145-98-1 | 95+% | 10g |

$276 | 2021-08-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841426-1g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |

96145-98-1 | 95% | 1g |

216.00 | 2021-05-17 | |

| Chemenu | CM101475-25g |

1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |

96145-98-1 | 95+% | 25g |

$639 | 2021-08-06 |

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Ethanol ; 12 h, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Ethanol ; 50 °C; 24 h, reflux

Referencia

- Preparation of pyrrazole derivatives as neuroprotective agents, China, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 24 h, reflux

Referencia

- Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore, Dyes and Pigments, 2015, 121, 138-146

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol

Referencia

- Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazines, Izvestiya Akademii Nauk SSSR, 1990, (3), 640-5

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

Referencia

- Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological Activity, Journal of Heterocyclic Chemistry, 2016, 53(3), 754-761

Métodos de producción 6

Condiciones de reacción

Referencia

- Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazoles, Medicinal Chemistry (Sharjah, 2019, 15(5), 521-536

Métodos de producción 7

Condiciones de reacción

1.1 Solvents: Acetic acid ; 3 - 4 h, reflux

Referencia

- New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activity, Chemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ; 8 - 12 h, reflux

Referencia

- Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studies, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914

Métodos de producción 9

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 - 5 h, reflux

Referencia

- Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphates, Hecheng Huaxue, 2002, 10(2), 167-169

Métodos de producción 10

Condiciones de reacción

1.1 Solvents: Ethanol ; 8 h, rt → 90 °C

Referencia

- Preparation of 4-substituted quinoline derivative and its application as pesticides, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water

Referencia

- Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivatives, Medicinal Chemistry Research, 2014, 23(1), 158-167

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 3 - 4 h, reflux

Referencia

- Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, Journal of Fluorine Chemistry, 2018, 206, 72-81

Métodos de producción 13

Condiciones de reacción

1.1 Solvents: Methanol ; 6 h, rt → reflux

Referencia

- Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activity, Bioorganic Chemistry, 2023, 131,

Métodos de producción 14

Condiciones de reacción

1.1 Solvents: Ethanol ; 12 h, reflux; reflux → 24 °C

Referencia

- Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs, Journal of the American Chemical Society, 2018, 140(12), 4259-4268

Métodos de producción 15

Condiciones de reacción

1.1 Catalysts: Acetic acid ; overnight, 110 °C

Referencia

- Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtC, Bioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983

Métodos de producción 16

Condiciones de reacción

1.1 rt; 1 - 15 min

Referencia

- Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety, Journal of Saudi Chemical Society, 2010, 14(3), 287-299

Métodos de producción 17

Condiciones de reacción

1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

Referencia

- Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079

Métodos de producción 18

Condiciones de reacción

1.1 Solvents: Ethanol ; 8 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

1.3 Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

1.3 Solvents: Water ; 1 h, rt

Referencia

- F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activity, Journal of Heterocyclic Chemistry, 2020, 57(2), 751-760

Métodos de producción 19

Condiciones de reacción

1.1 Catalysts: Tosyl chloride Solvents: Methanol ; 3 - 4 h, reflux

Referencia

- Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamates, Nongyaoxue Xuebao, 2004, 6(1), 17-21

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials

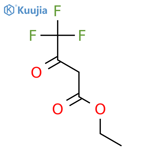

- ethyl 4,4,4-trifluoro-3-oxobutanoate

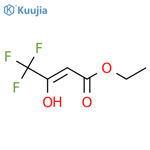

- 2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester

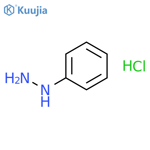

- Phenylhydrazine Hydrochloride (1:1)

- Copper, bis[ethyl 4,4,4-trifluoro-3-(oxo-κO)butanoato-κO']- (9CI)

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Literatura relevante

-

Zhang-Pei Chen,Mu-Wang Chen,Lei Shi,Chang-Bin Yu,Yong-Gui Zhou Chem. Sci. 2015 6 3415

96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole) Productos relacionados

- 57427-77-7(4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one)

- 2377610-32-5(5-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole)

- 2227743-54-4(methyl (3R)-3-(2,3-dihydroxyphenyl)-3-hydroxypropanoate)

- 2172097-10-6((1-Amino-3,3-dimethylcyclopentyl)methanol hydrochloride)

- 1254118-09-6(3-{[1,1'-Biphenyl]-3-yl}benzoic acid)

- 1314659-88-5(1-(3-chloro-5-fluorophenyl)cyclobutane-1-carboxylic acid)

- 1172356-07-8(1-(2-ethoxyphenyl)-3-(2-{6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)

- 2138401-41-7(6-bromo-9-fluoro-1H,3H,4H,5H-pyrano[4,3-b]indole)

- 1691612-92-6(2-(5-bromo-2-chlorophenyl)cyclopropylmethanamine)

- 1367981-32-5(4-PYRIDINECARBOXYLIC ACID,2-AMINO-3-CYANO-,METHYL ESTER)

Proveedores recomendados

Zhejiang Brunova Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing Jubai Biopharm

Miembros de la medalla de oro

Proveedor de China

Lote